1,11,12-Trihydroxy-11,20-epoxypicras-3-ene-2,16-dione

Description

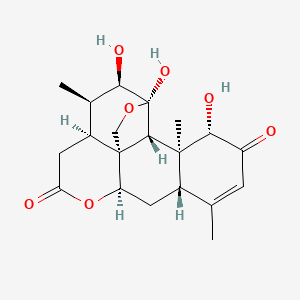

Structure

2D Structure

Properties

IUPAC Name |

4,5,17-trihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-17,23-25H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYMLZRDCSQUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945268 | |

| Record name | 1,11,12-Trihydroxy-11,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22611-34-3 | |

| Record name | Chaparrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12-Trihydroxy-11,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Structural Elucidation, and Chemodiversity Studies of Chaparrinone

Botanical Sources and Distribution of Chaparrinone

Chaparrinone is a naturally occurring compound found in several plant species, predominantly those belonging to the Simaroubaceae family, which is known for producing bitter principles called quassinoids. jst.go.jpajtmh.org

Genera Picrasma and Ailanthus as Primary Sources

The genus Picrasma is a notable source of chaparrinone. Specifically, Picrasma quassioides has been identified as containing this compound. bidd.groupwikidata.org

Another primary source is the genus Ailanthus, particularly Ailanthus altissima, commonly known as the tree of heaven. frontiersin.orgqeios.comphcogrev.commdpi.com Chaparrinone, alongside other quassinoids like ailanthone (B197834) and ailanthinone (B1198025), has been isolated from different parts of Ailanthus altissima, including its bark and roots. jst.go.jpphcogrev.comresearchgate.net Ailanthus integrifolia ssp. calycina has also been reported as a source, with chaparrinone and 6α-tigloyoxychaparrinone being isolated from its root bark. nih.gov

Identification in Other Simaroubaceae Species (e.g., Eurycoma harmandiana, Hannoa chlorantha, Simaba orinocensis)

Chaparrinone's distribution extends to other species within the Simaroubaceae family. It has been isolated from the root of Eurycoma harmandiana. tandfonline.commedchemexpress.commedchemexpress.comnih.gov This species is also known for other quassinoids such as iandonosides A and B, iandonone, casteloside B, 13β,21-dihydroeurycomanone, glaucarubolone, and ailanquassin B. nih.gov

Hannoa chlorantha is another significant source of chaparrinone. africaresearchconnects.comnih.govnaturalproducts.netmedchemexpress.com Research has shown that quassinoids from Hannoa chlorantha exhibit high efficacy, with chaparrinone demonstrating potent antimalarial activity. africaresearchconnects.comnih.gov

Furthermore, chaparrinone has been reported in Simaba orinocensis and Simaba subcymosa. naturalproducts.netnih.govplantaedb.comnih.govtandfonline.com The genus Simaba is recognized for its diversity and abundance of quassinoids. tandfonline.com

Methodologies for Natural Product Isolation and Purification

The isolation and purification of chaparrinone from plant biomass typically involve a combination of extraction and chromatographic techniques.

Chromatographic Techniques in Chaparrinone Isolation

Chromatographic techniques are crucial for separating chaparrinone from complex plant extracts. High-performance liquid chromatography (HPLC) is a commonly employed method. For instance, in the isolation of quassinoids from Ailanthus altissima, separation can be achieved using a Phenomenex Kinetex column with a gradient elution of water and acetonitrile (B52724), both containing formic acid. frontiersin.org This process allows for the purification of chaparrinone and other quassinoids, with their identities confirmed by comparison of NMR and MS data to literature. frontiersin.org

Other studies also mention the use of various chromatographic techniques for the isolation of chaparrinone. ontosight.ai Silica gel 60 has been used for column chromatography in the isolation of quassinoids, including chaparrinone, from Simaba subcymosa. tandfonline.com

Extraction Protocols from Plant Biomass

Extraction protocols aim to selectively remove chaparrinone from the plant material. While specific detailed protocols for chaparrinone are often embedded within broader natural product isolation studies, general approaches involve solvent extraction. For instance, polar extracts of Ailanthus altissima, which contain quassinoids, can be readily extracted using methanol, indicating the polar characteristics of these compounds. mdpi.com The root part of plants is often found to contain a higher concentration of quassinoids, and extraction procedures like Soxhlet extraction can yield significant amounts of extract. uitm.edu.my

Advanced Spectroscopic Techniques for Structural Characterization

The structural characterization of chaparrinone relies heavily on advanced spectroscopic techniques to confirm its complex chemical structure. Chaparrinone has a molecular formula of CHO and a molecular weight of 378.4 g/mol . nih.govuni.lucdutcm.edu.cn It consists of a picrasane (B1241345) skeleton, a type of triterpenoid (B12794562), with multiple hydroxyl and keto groups. nih.govontosight.ai

The primary techniques used for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR spectroscopy (such as ¹H NMR and ¹³C NMR) are essential for determining the connectivity of atoms and the stereochemistry of chaparrinone. frontiersin.orgtandfonline.comnih.govnih.govtandfonline.comontosight.ai NMR data is compared with literature values to confirm the compound's identity. frontiersin.org

Mass Spectrometry (MS): Mass spectrometry, including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), provides crucial information about the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and structural fragments. frontiersin.orgtandfonline.comnih.govnih.govtandfonline.comontosight.ai For instance, EIMS data obtained on a Shimadzu mass spectrometer at 70eV using a direct insertion probe has been used for quassinoids. tandfonline.com Liquid chromatography-mass spectrometer triple quadrupole time of flight (LC-MSQTOF) is also used to measure the mass profile of active fractions. uitm.edu.my

X-ray Crystallography: While not as commonly cited for routine characterization, single-crystal X-ray diffraction can provide definitive three-dimensional structural information, especially for novel compounds or to resolve ambiguities. researchgate.net

These techniques, often used in combination, allow for the comprehensive and accurate determination of chaparrinone's intricate structure.

Biosynthetic Pathways of Chaparrinone

Evolutionary Origins from Triterpenoid (B12794562) Precursors

Quassinoids are considered degraded triterpenoids, meaning they are derived from C30 triterpenoid precursors. numberanalytics.comresearchgate.netnih.gov Specifically, the proposed precursors for quassinoids and limonoids are tetracyclic triterpenes such as euphol (B7945317) or tirucallol. rsc.orgucl.ac.uk The mevalonate (B85504) (MVA) pathway is implicated in providing the generic triterpene precursor 2,3-oxidosqualene (B107256), which then undergoes cyclization to form various triterpene scaffolds. numberanalytics.compnas.org Recent research has provided molecular evidence confirming the long-standing hypothesis that quassinoids and limonoids share an evolutionary origin, with their early biosynthetic steps being identical, at least up to the formation of the protolimonoid melianol (B1676181). researchgate.netnih.govresearchgate.net

Identification of Early Committed Biosynthetic Steps

The initial steps in quassinoid biosynthesis involve the conversion of 2,3-oxidosqualene into specific protolimonoid structures. researchgate.netpnas.orgnih.gov In Ailanthus altissima, the first three steps of quassinoid biosynthesis have been elucidated, leading to the formation of the protolimonoid melianol. researchgate.netnih.gov This process begins with the cyclization of 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol, followed by a series of oxidations. nih.govresearchgate.net

Enzymatic Systems Involved in Chaparrinone Formation

The complex modifications observed in quassinoids are facilitated by specific enzymatic systems.

Oxidosqualene cyclases (OSCs) are the first committed enzymes in the triterpenoid biosynthetic pathway, responsible for converting 2,3-oxidosqualene into diverse triterpene scaffolds. pnas.orgfrontiersin.orgnih.gov In Ailanthus altissima, the oxidosqualene cyclase AaOSC2 (also referred to as AaTS in some contexts) functions as a tirucalla-7,24-dien-3β-ol synthase. nih.govresearchgate.net This enzyme catalyzes the initial cyclization step, forming the foundational triterpene skeleton from 2,3-oxidosqualene. nih.govresearchgate.net

Following the initial cyclization, cytochrome P450 monooxygenases (CYP450s) play a crucial role in modifying the triterpene scaffolds through various oxidative reactions. pnas.orgnih.govresearchgate.netfrontiersin.org In quassinoid biosynthesis, two specific CYP450 enzymes, AaCYP71CD4 and AaCYP71BQ17, have been identified in Ailanthus altissima. researchgate.netnih.govresearchgate.net These enzymes sequentially convert tirucalla-7,24-dien-3β-ol into the protolimonoid melianol. researchgate.netnih.govresearchgate.net The combined enzymatic action of AaTS, AaCYP71CD4, and AaCYP71BQ17 results in the production of melianol, a key intermediate shared with limonoid biosynthesis. nih.gov

Transcriptomic and Metabolomic Approaches in Pathway Elucidation

Transcriptome and metabolome data have been instrumental in unraveling the biochemical basis of quassinoid biosynthesis. researchgate.netnih.gov By correlating metabolic profiles with gene expression across different plant tissues (e.g., young leaf, old leaf, stem, root, bark, wood), researchers can identify candidate genes involved in the biosynthetic pathway. nih.govfrontiersin.org For instance, screening transcriptome data for genes encoding P450s co-expressed with AaTS, and calculating Pearson correlation coefficients, helped pinpoint AaCYP71CD4 and AaCYP71BQ17 as key enzymes. nih.govfrontiersin.org Transient co-expression experiments in Nicotiana benthamiana have been used to functionally characterize these enzymes and confirm their roles in the pathway. nih.govbiorxiv.orgacs.org

Biogenetic Relationships with Other Quassinoids and Limonoids

Quassinoids are structurally diverse, with over 200 natural quassinoids reported, categorized into C18, C19, C20, C22, and C25 types based on their carbon skeletons. researchgate.net Chaparrinone itself is a C20 quassinoid. nih.govuni.lu The biogenetic relationship between quassinoids and limonoids has been a subject of speculation due to their structural similarities. researchgate.netresearchgate.net Experimental evidence, particularly from the elucidation of early biosynthetic steps, has now confirmed that quassinoids and limonoids indeed share a common evolutionary origin and identical initial biosynthetic steps, leading to protolimonoids like melianol. researchgate.netnih.govresearchgate.net Limonoids, found in sister families like Rutaceae and Meliaceae (within the same order Sapindales), are also highly oxidized and modified triterpenoids, with their biosynthesis also involving the cyclization of squalene (B77637) by oxidosqualene cyclases and subsequent modifications by CYP450s. researchgate.netpnas.orgresearchgate.netfrontiersin.orgfrontiersin.org

Total Synthesis and Synthetic Methodologies of Chaparrinone and Analogues

Synthesis of Des-d-Chaparrinone and Other Structural Analoguesnih.govresearchgate.netscripps.edu

The synthesis of chaparrinone and its structural analogues, such as des-d-chaparrinone, has been a key area of research in natural product total synthesis. These efforts aim to provide access to these complex molecules for further biological evaluation and to explore new synthetic strategies.

Synthesis of Des-d-Chaparrinone

A total synthesis of (+)-des-d-chaparrinone, an analogue lacking the ring D δ-lactone found in (-)-chaparrinone, has been successfully developed. This synthetic route commenced from a known, readily available tricyclic ketone (identified as compound 3, where R = Me) northeastern.eduacs.org.

The synthetic pathway involved several critical steps:

Elaboration of Configuration at C(5): The stereogenic center at C(5) was established through a dissolving metal reduction in liquid ammonia (B1221849) acs.org.

Resolution: A crucial resolution step was performed on an intermediate (compound 6) utilizing 2(R),3(R)-2,3-butanediol, leading to the formation of compound 9 northeastern.eduacs.org.

Installation of Ring C Functionality: Subsequent steps focused on incorporating the necessary functional groups into ring C, yielding intermediate 15, which was then transformed into tricyclic diketone 25 northeastern.eduacs.org.

Introduction of Ring A Functional Groups: The final stages involved the introduction of the ring A functional groups, affording intermediate 29 northeastern.eduacs.org.

The direct formation of (+)-des-d-chaparrinone (compound 2) was achieved by exposing intermediate 29 to aluminum trichloride (B1173362) and sodium iodide in a solvent mixture of acetonitrile (B52724) and dichloromethane (B109758) (1:1) acs.org. This reaction, conducted at 0 °C initially and then at room temperature, surprisingly resulted in the simultaneous cleavage of the methoxymethyl ether, triisopropylsilyl ether, and the C(1) methyl ether, yielding (+)-des-d-chaparrinone in a 47% yield acs.org.

| Step Description | Key Intermediate(s) | Reagents/Conditions | Outcome/Product | Yield (if specified) | Reference |

| Initial building block | Tricyclic ketone 3 | Readily available starting material | - | - | northeastern.eduacs.org |

| Elaboration of C(5) configuration | - | Dissolving metal reduction in liquid ammonia | - | - | acs.org |

| Resolution | Intermediate 6 | 2(R),3(R)-2,3-butanediol | Intermediate 9 | - | northeastern.eduacs.org |

| Installation of Ring C functionality | Intermediate 9 | Multi-step elaboration | Intermediate 15 | - | northeastern.eduacs.org |

| Transformation to tricyclic diketone | Intermediate 15 | - | Tricyclic diketone 25 | - | northeastern.eduacs.org |

| Introduction of Ring A functional groups | Tricyclic diketone 25 | - | Intermediate 29 | - | northeastern.eduacs.org |

| Final deprotection and cyclization | Intermediate 29 | AlCl₃, NaI, CH₃CN/CH₂Cl₂ (1:1), 0 °C → rt | (+)-Des-d-chaparrinone (2) | 47% | acs.org |

Synthesis of Other Structural Analogues

The synthesis of chaparrinone and other quassinoid analogues has employed diverse strategies to construct their characteristic polycyclic frameworks. Early total syntheses of racemic chaparrinone were reported by Grieco and co-workers researchgate.netplantaedb.commdpi.com. Later, enantioselective syntheses of (-)-chaparrinone, along with other quassinoids like (-)-glaucarubolone and (+)-glaucarubinone, were achieved mdpi.comacs.orgnih.govescholarship.org.

Key synthetic methodologies explored for chaparrinone and related quassinoid structures include:

Diels-Alder Approach: The construction of the ABC carbocyclic ring system of chaparrinone has been based on a Diels-Alder strategy. This approach often necessitates the inversion of configuration at specific carbon centers, such as C(9).

Hydrogen Atom Transfer (HAT)-Initiated Annulation: A more recent and efficient approach to quassinoids involves a catalytic hydrogen atom transfer (HAT)-initiated annulation between two unsaturated carbonyl components researchgate.netmdpi.com. This strategy provides rapid asymmetric access to the functionalized polycyclic core of these natural products. For example, this method enabled the enantioselective synthesis of quassin (B1678622) in 14 steps from commercially available starting material researchgate.net. The annulation of an epoxyquinone and an aldehyde can lead to highly selective formation of polycyclic intermediates, with the epoxide fragment exerting significant stereocontrol during new bond formation.

These diverse synthetic strategies highlight the complexity and chemical ingenuity required to access the chaparrinone scaffold and its numerous biologically active analogues.

Structure Activity Relationship Sar Studies of Chaparrinone

Impact of Functional Groups on Biological Activities

The presence and orientation of specific functional groups on the chaparrinone skeleton are critical determinants of its biological profile. Research has highlighted the importance of moieties at various positions, particularly C-14 and C-2, in modulating its efficacy and selectivity.

Influence of C-14 Hydroxyl Function on Antiplasmodial Activity

The hydroxyl group at the C-14 position has been identified as a key modulator of chaparrinone's antiplasmodial activity. Studies have shown that the absence of a hydroxyl group at this position is favorable for its action against Plasmodium falciparum, the parasite responsible for malaria. nih.govafricaresearchconnects.com

In a comparative study, chaparrinone was found to be five times more active against P. falciparum than its analog, 14-hydroxychaparrinone. nih.gov This suggests that the C-14 hydroxyl group diminishes the antiplasmodial efficacy. While 14-hydroxychaparrinone demonstrated higher cytotoxicity against P-388 cells, chaparrinone's lower cytotoxicity combined with its potent antiplasmodial action gives it a more favorable therapeutic index for potential antimalarial applications. nih.govresearchgate.net This improved therapeutic window is a significant factor in considering chaparrinone as a lead compound for further development. scispace.com

| Compound | Antiplasmodial Activity (vs. P. falciparum) | Cytotoxicity (vs. P-388 cells) |

| Chaparrinone | More Active | Less Cytotoxic |

| 14-Hydroxychaparrinone | Less Active | More Cytotoxic |

Significance of C-2 Keto Function for Biological Efficacy

The keto function at the C-2 position of the quassinoid core is another crucial element for high biological activity. nih.govajol.info The presence of this group is believed to be important for both increased activity and decreased toxicity in vivo. ajol.info

When comparing different quassinoids, those possessing a C-2 keto group, such as 15-desacetylundulatone, exhibit potent activity. nih.govajol.info The improved toxic/therapeutic ratio observed for chaparrinone derivatives has been partly attributed to the presence of the keto-function at C-2, in conjunction with the absence of a hydroxyl group at C-14. scispace.com

Effects of Stereochemistry on Biological Profiles

The specific three-dimensional arrangement of atoms, or stereochemistry, within the chaparrinone molecule is fundamental to its biological activity. The complex, polycyclic structure of quassinoids results in numerous stereocenters, and their precise configuration is critical for interaction with biological targets. researchgate.net

For instance, the synthesis of (+)-des-D-chaparrinone, an enantiomer that lacks the delta-lactone ring D of the natural (-)-chaparrinone, revealed that this synthetic analog was devoid of any solid tumor activity, highlighting the importance of the natural stereochemistry and the complete ring system for cytotoxicity. nih.gov The specific cis-fused BC ring system, which is a feature of the natural product's stereochemistry, is considered important for its biological profile. researchgate.net

Modifications at Specific Positions and Their Biological Consequences

Modifications at various positions on the chaparrinone scaffold have been explored to enhance its biological activity and improve its pharmacological properties. Semisynthetic derivatives of quassinoids have shown significant in vivo efficacy against P. berghei infections in mice, with some derivatives exhibiting no observable toxicity at therapeutic doses. researchgate.net

Esterification at the C-15 hydroxyl group is a common modification. The nature of the ester group can significantly influence activity. For example, the difference in an additional hydroxyl group at C-2' in the ester side chain between ailanthinone (B1198025) and glaucarubinone (B224207) results in a 2.4-fold greater in vitro potency and 2.5-times lower toxicity for the latter. ajol.info While many active quassinoids are esterified at C-15, chaparrinone itself is a potent agent without such an ester group. ajol.infomedchemexpress.com

Comparative SAR Analysis with Other Quassinoids and Their Derivatives

Comparing the structure-activity relationships of chaparrinone with other quassinoids provides valuable insights into the general requirements for antiplasmodial and cytotoxic activity within this class of compounds.

A key structural feature for potent activity in many quassinoids is a pentacyclic ring system with a lactone function and a methylene-oxygen bridge. scispace.com However, compounds like simalikalactone D and various sergolide quassinoids, while highly active, have demonstrated significant in vivo toxicity. scispace.com In contrast, chaparrinone and 15-desacetylundulatone, although having slightly lower in vitro activities than some other quassinoids, showed significant reduction of parasitemia in in vivo models with no signs of acute toxicity at the tested doses. scispace.com

The relative activities of quassinoids often parallel their antineoplastic activities. For instance, glaucarubinone and soularubinone (B1681058) were found to be more effective inhibitors of P. falciparum growth in vitro than chaparrinone and simarolide (B73346) at the same low concentration. ajtmh.org The A-ring substitution pattern is crucial; glaucarubinone, with an α,β-unsaturated keto function in ring A, is over 10 times more active than glaucarubin, which lacks this feature. asm.org

Preclinical Biological Activities and Mechanistic Investigations of Chaparrinone

Anticancer/Antitumor Research in Preclinical Models

Chaparrinone has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines and has shown efficacy in in vivo antitumor models, suggesting its potential as a lead compound for cancer therapy. kesifaraci.comgoogle.com

Inhibition of Cancer Cell Lines (e.g., P-388, KB cells, A549, MDA-MB-231)

Chaparrinone exhibits significant cytotoxic activity against a range of cancer cell lines. It has been reported to possess an IC₅₀ value of 0.34 μg/mL against P-388 murine leukemia cells. medchemexpress.comresearchgate.net While chaparrinone itself shows moderate activity, its analogue, 14-hydroxychaparrinone, demonstrated a seven-times higher cytotoxic activity against P-388 cells. biocrick.comresearchgate.netsemanticscholar.org Another related compound, Gor-tigloyloxychaparrinone, also significantly inhibited the growth of the P388 lymphocytic leukemia cell line with an IC₅₀ of <0.01 μg/mL. mdpi.com

Against KB cells, chaparrinone has shown cytotoxic properties, with some studies indicating an ED₅₀ value above 1 µM, particularly for quassinoids lacking an ester function at C-15. ulisboa.pt In human lung adenocarcinoma A549 cells, chaparrinone exhibited an IC₅₀ value of 63.5 μg/mL. kesifaraci.com Although direct in vitro IC₅₀ values for chaparrinone on MDA-MB-231 cells were not explicitly detailed in the current findings, extracts from Ailanthus altissima, a plant known to contain chaparrinone, have shown antitumor effects in MDA-MB-231 cells among others. ulisboa.ptresearchgate.net

Table 1: In Vitro Cytotoxic Activity of Chaparrinone on Cancer Cell Lines

| Cell Line | IC₅₀ Value | Unit | Reference |

| P-388 | 0.34 | μg/mL | medchemexpress.comresearchgate.net |

| A549 | 63.5 | μg/mL | kesifaraci.com |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction in In Vitro Cellular Systems

Chaparrinone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. kesifaraci.comgoogle.com The antiproliferative effects of quassinoids, including chaparrinone, are often accompanied by the induction of mitochondrial apoptosis and cell cycle arrest. nih.gov This process involves the modulation of several key molecular targets, such as Bcl-xl, Bcl-2, Bad, Bax, PARP, Caspase-9, Caspase-7, Caspase-3, Cdc25c, Cyclin B1, Cdc2 p34, and Cyclin D1, which are crucial regulators of cell death and cell cycle progression. nih.gov General anticancer agents, including certain quassinoids, are known to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis. jst.go.jpmdpi.comnih.govtargetmol.com

Molecular Target Identification and Pathway Modulation (e.g., c-MYC, NF-κB, protein synthesis inhibition)

Mechanistic investigations into the antineoplastic properties of quassinoids, including chaparrinone, suggest a complex mode of action. These mechanisms often involve the down-regulation of c-MYC oncoproteins and the inhibition of NF-κB. tandfonline.com Chaparrinone is listed as being associated with the c-MYC and NF-κB signaling pathways. tandfonline.com Specifically, chaparrinone, along with other constituents, has been shown to suppress the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) by inhibiting NF-κB activity in RAW 264.7 cells. scienceasia.orgscispace.comoncotarget.com

Furthermore, the cytotoxic effects of quassinoids have been commonly attributed to the inhibition of protein synthesis in both mammalian and protozoan cells. tandfonline.com Chaparrinone is recognized as a protein synthesis inhibitor. scispace.comresearchgate.netuzh.ch

In Vivo Antitumor Efficacy in Murine Xenograft Models

Preclinical in vivo studies have evaluated the antitumor efficacy of chaparrinone. It demonstrated therapeutic activity in murine xenograft models against C38 colon carcinoma, as well as Mam 16/C and adriamycin-resistant Mam 17/Adr mammary carcinomas. While effective, the in vivo potency of chaparrinone was observed to be approximately an order of magnitude less than that of Glaucarubinone (B224207). An analogue, Gor-tigloyloxychaparrinone, also showed significant in vivo activity, leading to a 34-43% increase in survival time in the P388 murine leukemia system at doses ranging from 0.08 to 0.60 mg/kg. mdpi.com

Antimalarial Investigations

Chaparrinone has also been extensively investigated for its antimalarial properties, showing potent activity against various Plasmodium falciparum strains.

In Vitro Activity Against Plasmodium falciparum Strains (e.g., NF 54)

Chaparrinone exhibits significant antimalarial activity in vitro. It has been reported to be highly active against Plasmodium falciparum, including the NF 54 strain, with an IC₅₀ value of 0.037 μg/mL. medchemexpress.comresearchgate.netbiocrick.comsemanticscholar.org Comparative studies have indicated that chaparrinone is five times more active against P. falciparum than 14-hydroxychaparrinone. biocrick.comsemanticscholar.org Earlier studies, however, noted that chaparrinone had little effect on Plasmodium falciparum at concentrations of 0.01 μg/mL. semanticscholar.orgtandfonline.comscispace.comuzh.ch This difference may be attributed to variations in P. falciparum strains or assay conditions over time, with the more recent and consistent data supporting the 0.037 μg/mL IC₅₀ value.

Table 2: In Vitro Antimalarial Activity of Chaparrinone

| Parasite Strain | IC₅₀ Value | Unit | Reference |

| Plasmodium falciparum | 0.037 | μg/mL | medchemexpress.comresearchgate.net |

| Plasmodium falciparum NF 54 | 0.037 | μg/mL | biocrick.comsemanticscholar.org |

Phytotoxicity and Herbicidal Activity Studies

Chaparrinone exhibits notable phytotoxic and herbicidal properties, aligning with the broader characteristics of quassinoids, which are recognized for their allelochemical potential. nih.govsci-hub.seoncotarget.com Studies indicate that chaparrinone can inhibit plant growth. For instance, research on Allium cepa (onion) demonstrated that chaparrinone inhibited all mitotic stages, with the exception of prophase. mitoproteome.org This suggests a mechanism of action that interferes with cellular division processes in plants.

Insecticidal and Feeding Deterrent Properties

The quassinoid class, to which chaparrinone belongs, is well-documented for its insecticidal and antifeedant activities against various insect pests. nih.govsci-hub.seoncotarget.com Chaparrinone itself has been investigated for these properties.

In studies evaluating its impact on insect development, chaparrinone, alongside chaparrin, was tested for its growth-inhibiting effects on the tobacco budworm (Heliothis virescens) and the beet armyworm (Spodoptera exigua). These studies utilized parameters such as the growth index (GI) and relative growth index (RGI) to quantify the inhibition of insect development, highlighting the compound's potential in pest control.

Moreover, chaparrinone was identified in active fractions derived from Ailanthus altissima extracts. These fractions demonstrated acute toxicity and significant antifeedant efficacy against larvae of Spodoptera littoralis, a common agricultural pest. The presence of chaparrinone contributes to the deterrent and toxic effects observed, suggesting its role as a natural protective agent against herbivorous insects.

Amebicidal Activity

Quassinoids, as a class of compounds, are known to possess amebicidal activity. oncotarget.com While direct, isolated studies specifically detailing chaparrinone's amebicidal activity are less prevalent, its classification within this bioactive group suggests its potential in this area. Related quassinoids, such as glaucarubinone and ailanthone (B197834), have demonstrated in vitro amebicidal activity against the parasite Entamoeba histolytica. Given that chaparrinone is a constituent of plants like Ailanthus altissima, which yield various pharmacologically active quassinoids, it is understood to contribute to the broad spectrum of biological activities attributed to these natural compounds.

Advanced Analytical Methodologies for Chaparrinone Quantification and Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis Detection for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a widely utilized and robust technique for the quantitative analysis of chaparrinone. This method leverages the principle of chromatographic separation, where compounds in a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase. Following separation, the UV-Vis detector quantifies the analytes by measuring their absorbance at a specific wavelength, making it suitable for compounds like chaparrinone that possess chromophores pan.olsztyn.plrepligen.com.

A study focusing on the analysis of bioactive compounds, including quassinoids such as chaparrinone, in Eurycoma longifolia and Eurycoma harmandiana utilized HPLC methods coupled with UV-Vis detection. These methods were developed and validated for the simultaneous analysis of chemical profiles and their contents. For eight bioactive compounds, including chaparrinone, the HPLC methods demonstrated a sensitivity, expressed as the Limit of Detection (LOD), ranging from 0.02 to 0.05 µg/mL. The precision of the method, indicated by the relative standard deviation (RSD), was found to be ≤6.48%, and recoveries ranged between 80.0% and 120% researchgate.net. This research highlighted chaparrinone as a major compound in E. harmandiana researchgate.net. The application of diode array detectors (DAD) in HPLC-UV/Vis allows for the acquisition of UV/Vis spectra of separated fractions in real-time, aiding in both qualitative and quantitative analysis of substances like chaparrinone pan.olsztyn.plscispace.com.

The following table summarizes key performance characteristics of HPLC-UV/Vis methods for quassinoids, including chaparrinone, as reported in relevant studies:

| Parameter | Value Range (for 8 bioactive compounds including quassinoids) | Reference |

| Limit of Detection (LOD) | 0.02–0.05 µg/mL | researchgate.net |

| Precision (% RSD) | ≤6.48% | researchgate.net |

| Recovery | 80.0–120% | researchgate.net |

Integration of LC-MS and NMR for Metabolomic Profiling of Chaparrinone-Containing Extracts

The integration of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful strategy for the metabolomic profiling of complex extracts containing chaparrinone. Metabolomics aims to provide a comprehensive snapshot of the small molecule metabolites within a biological system or extract nih.govaua.gr.

LC-MS is highly valued for its exceptional sensitivity and ability to separate and detect a vast number of metabolites, even at low concentrations nih.govmdpi.com. The chromatographic separation in LC helps to resolve complex mixtures before the compounds enter the mass spectrometer, which then provides information on their mass-to-charge ratio (m/z) and fragmentation patterns, crucial for identification and quantification. LC-MS can detect thousands of features, making it a comprehensive technique for metabolic profiling nih.gov.

NMR spectroscopy, particularly proton NMR (¹H-NMR), complements LC-MS by offering high reproducibility and the capability for absolute quantification of molecules with diverse functional groups, often requiring minimal sample preparation mdpi.com. Unlike MS, which can suffer from ion suppression effects in complex matrices, NMR signals are generally less affected by matrix effects, providing more robust quantitative data. NMR provides detailed structural information based on the chemical environment of protons and other nuclei, which is invaluable for the definitive identification of known and unknown compounds within an extract mdpi.com.

The integration of these two techniques allows for a more comprehensive and accurate metabolomic profile. LC-MS provides broad coverage and high sensitivity for detecting a wide range of metabolites, while NMR offers precise structural elucidation and quantitative accuracy. This combined approach is particularly beneficial for complex matrices containing chaparrinone, enabling the identification of chaparrinone itself, its potential precursors, derivatives, and other co-occurring metabolites, thereby providing a holistic view of the extract's chemical composition.

Method Development and Validation for Reproducible Detection

Method development and validation are critical steps to ensure that analytical procedures for chaparrinone quantification and analysis are accurate, reliable, and reproducible formulationbio.comregistech.com. Validation confirms that a method is suitable for its intended purpose by evaluating various performance characteristics against pre-approved acceptance criteria registech.com.

Key parameters typically validated include:

Accuracy : The closeness of test results to the true value wjarr.com.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (precision under the same operating conditions over a short interval) and intermediate precision (precision within laboratories, e.g., different days, analysts, equipment) wjarr.comresearchgate.net.

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components wjarr.com.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified wjarr.comcampilab.by. It is often determined by visual evaluation, signal-to-noise ratio (typically 2-3:1), or based on the standard deviation of the response and the slope of the calibration curve wjarr.com.

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be accurately and precisely quantified wjarr.comcampilab.by. A typical signal-to-noise ratio for LOQ is 10:1 campilab.by.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range wjarr.com.

Range : The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity wjarr.com.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters wjarr.com.

System Suitability : Tests performed to ensure that the complete analytical system (instrument, reagents, and columns) is suitable for the intended analysis wjarr.com.

For chaparrinone analysis, a developed HPLC-UV method, as discussed in Section 7.1, demonstrated high precision (RSD ≤6.48%) and good recoveries (80.0–120%), indicating its reproducibility and reliability for quantitative determination in complex matrices researchgate.net. Such validation steps are crucial to ensure that the analytical data generated for chaparrinone are consistent and trustworthy across different analyses and laboratories.

Future Directions in Chaparrinone Research

Elucidation of Remaining Biosynthetic Pathway Steps

The biosynthesis of quassinoids, including chaparrinone, is understood to originate from triterpenoid (B12794562) precursors that undergo a series of enzymatic modifications, such as oxidation, reduction, and rearrangement reactions numberanalytics.com. Initial steps in quassinoid biosynthesis have been identified, involving an oxidosqualene cyclase and cytochrome P450 monooxygenases, leading to the formation of protolimonoids like melianol (B1676181) researchgate.netnih.gov. However, the complete biosynthetic pathway leading specifically to chaparrinone remains to be fully elucidated. Future research should focus on identifying the specific enzymes and intermediate steps responsible for the intricate structural modifications that transform these precursors into chaparrinone's unique picrasane (B1241345) skeleton. Understanding these enzymatic processes could pave the way for biotechnological production of chaparrinone and its analogues numberanalytics.com.

Comprehensive Investigation of Molecular Mechanisms in Biological Systems

While chaparrinone has demonstrated various biological activities, including inhibition of protein synthesis, antimalarial effects, and cytotoxicity against tumor cells, a comprehensive understanding of its precise molecular mechanisms of action in biological systems is still evolving nih.govontosight.ai. Current research suggests that chaparrinone can inhibit pro-inflammatory cytokines, exhibit antimicrobial activity, and induce apoptosis in cancer cells ontosight.ai. Future studies should aim to identify specific protein targets, delineate the signaling pathways affected, and characterize the cellular responses at a deeper molecular level. This includes investigating its interactions with specific enzymes, receptors, or other cellular components that mediate its observed effects. Such detailed mechanistic insights are crucial for rational drug design and development ontosight.aiontosight.ai.

Development of Novel Synthetic Routes for Diverse Analogues

The complex chemical structure of chaparrinone presents significant challenges for its total synthesis numberanalytics.com. While total syntheses of chaparrinone and related quassinoids have been reported, including that of (-)-chaparrinone and (+)-des-D-chaparrinone, these often involve multi-step routes acs.orgresearchgate.netscripps.edunih.govdissertation.comnih.govresearchgate.netescholarship.orgacs.orgucl.ac.ukcore.ac.uk. Future research should focus on developing more efficient, convergent, and stereoselective synthetic routes. This includes exploring novel synthetic methodologies that allow for easier access to the core picrasane skeleton and facilitate the introduction of diverse functional groups. The ability to synthesize a wide range of chaparrinone analogues is vital for comprehensive structure-activity relationship (SAR) studies and for optimizing biological properties ontosight.ainih.govwhiterose.ac.uk.

Exploration of Chemoenzymatic and Biocatalytic Approaches for Synthesis and Modification

Given the complexity of chaparrinone's structure and the challenges in its chemical synthesis, integrating chemoenzymatic and biocatalytic approaches offers a promising avenue for future research. Enzymes can catalyze highly selective and efficient transformations under mild conditions, which could overcome some limitations of traditional synthetic methods. Future studies could explore the use of isolated enzymes or whole-cell systems for specific steps in chaparrinone synthesis or for the targeted modification of existing chaparrinone structures. This could involve identifying novel enzymes from chaparrinone-producing plants or engineering existing biocatalysts for desired reactions, potentially leading to more sustainable and cost-effective production methods and the creation of novel derivatives.

Design and Synthesis of Chemically Modified Derivatives with Enhanced Biological Selectivity in Preclinical Models

Chaparrinone and its derivatives have shown promising biological activities, but enhancing their selectivity and reducing potential off-target effects are critical for therapeutic development scispace.comscite.ai. Research has indicated that modifications, particularly at the C-15 position of related quassinoids like (+)-Glaucarubinone, can significantly influence cytotoxicity, potency, and human solid tumor selectivity google.combiocrick.com. Future efforts should focus on the rational design and synthesis of chemically modified chaparrinone derivatives, specifically aiming for improved biological selectivity in various preclinical disease models. This involves systematic SAR studies to identify key structural features responsible for specific activities and to minimize toxicity, thereby leading to compounds with a more favorable therapeutic index nih.govscite.aibidd.groupresearchgate.net.

Application of Computational Chemistry and In Silico Modeling for Target Identification and SAR Prediction

Computational chemistry and in silico modeling techniques are powerful tools that can accelerate chaparrinone research. Future directions include applying molecular docking, molecular dynamics simulations, and quantum mechanics calculations to predict potential biological targets and elucidate binding modes at an atomic level. Furthermore, quantitative structure-activity relationship (QSAR) modeling and machine learning algorithms can be employed to predict the biological activity of novel chaparrinone analogues before their synthesis, thereby guiding the design of more effective compounds and optimizing SAR studies. These computational approaches can significantly reduce the time and resources required for experimental screening and facilitate the identification of promising lead compounds ontosight.ai.

Integration with Systems Biology for Holistic Understanding of Biological Impact

To gain a holistic understanding of chaparrinone's biological impact, future research should integrate systems biology approaches. This involves employing 'omics' technologies such as transcriptomics, proteomics, and metabolomics to study the global cellular responses to chaparrinone treatment. By analyzing changes in gene expression, protein profiles, and metabolic pathways, researchers can uncover complex networks affected by the compound, identify biomarkers of response or resistance, and reveal unforeseen biological effects. This systems-level perspective will provide a more complete picture of how chaparrinone interacts with biological systems, moving beyond single-target mechanisms to a comprehensive understanding of its therapeutic and toxicological profiles.

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing Chaparrinone in academic research settings?

- Methodological Answer : Begin with optimizing reaction conditions (e.g., solvent, temperature, catalyst) based on existing literature for analogous compounds. Use chromatography (HPLC, TLC) for purification and validate purity via NMR and mass spectrometry. Include negative controls (e.g., omitting key reagents) to confirm reaction specificity. Document yield and reproducibility across multiple trials .

Q. How should researchers design a systematic literature review to identify gaps in Chaparrinone’s pharmacological properties?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords "Chaparrinone," "bioactivity," and "structure-activity relationship." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025). Synthesize findings into a matrix comparing biological targets, assay types, and contradictory results. Highlight understudied areas (e.g., neuropharmacology) .

Q. What statistical approaches are appropriate for analyzing dose-response data in Chaparrinone’s cytotoxicity assays?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Report confidence intervals and assess goodness-of-fit (R²). Validate assumptions via residual plots. For small sample sizes, apply non-parametric tests like Kruskal-Wallis. Include raw data in supplementary materials to enable meta-analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic interpretations of Chaparrinone derivatives?

- Methodological Answer : Cross-validate findings using complementary techniques (e.g., X-ray crystallography for absolute configuration, 2D NMR for stereochemistry). Compare experimental data with computational simulations (DFT, molecular docking). Replicate analyses in independent labs to rule out instrumentation bias. Publish conflicting datasets with transparent metadata for peer scrutiny .

Q. What strategies address reproducibility challenges in Chaparrinone’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and dosing protocols across labs. Use LC-MS/MS for plasma concentration measurements with internal standards (e.g., deuterated analogs). Pre-register study designs on platforms like Open Science Framework. Perform power analyses to ensure adequate sample sizes and report effect sizes alongside p-values .

Q. How should computational and experimental data be integrated to refine Chaparrinone’s structure-activity relationships (SAR)?

- Methodological Answer : Combine QSAR models with experimental IC50 values to identify key molecular descriptors (e.g., logP, polar surface area). Validate predictions via site-directed mutagenesis or analog synthesis. Use machine learning (e.g., random forests) to handle multivariate datasets. Disclose model hyperparameters and training data to ensure reproducibility .

Data Management and Integrity

Q. What protocols ensure data integrity in long-term Chaparrinone research projects?

- Methodological Answer : Implement version-controlled electronic lab notebooks (e.g., LabArchives) with timestamps. Store raw spectra, chromatograms, and microscopy images in FAIR-compliant repositories (e.g., Zenodo). Conduct quarterly audits to detect anomalies. Share datasets under CC-BY licenses to facilitate reuse .

Q. How can researchers mitigate bias when selecting biological assays for Chaparrinone’s anti-cancer activity?

- Methodological Answer : Predefine primary and secondary endpoints (e.g., apoptosis induction, cell cycle arrest) before experimentation. Use blinded scoring for microscopy/flow cytometry data. Include positive controls (e.g., doxorubicin) and validate findings across multiple cell lines (e.g., MCF-7, A549). Disclose funding sources and potential conflicts of interest .

Tables for Methodological Reference

| Technique | Application in Chaparrinone Research | Key Considerations | References |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation of derivatives | Use 13C DEPT for stereochemistry; compare with DFT | |

| High-Throughput Screening | Bioactivity profiling | Include Z’-factor >0.5 for assay robustness | |

| LC-MS/MS | Pharmacokinetic studies | Optimize ionization parameters (ESI vs. APCI) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.